cis-3-Hexenyl formate

Description

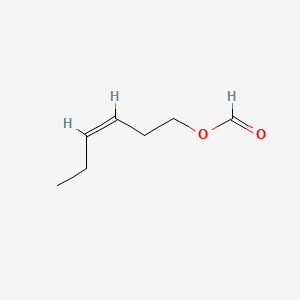

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(Z)-hex-3-enyl] formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-2-3-4-5-6-9-7-8/h3-4,7H,2,5-6H2,1H3/b4-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJHQVZQZUGLZLS-ARJAWSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCCOC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\CCOC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047572 | |

| Record name | (3Z)-Hex-3-en-1-yl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless to pale yellow liquid with a green, vegetable odour | |

| Record name | 3-Hexen-1-ol, 1-formate, (3Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | cis-3-Hexenyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/254/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

72.00 °C. @ 40.00 mm Hg | |

| Record name | cis-3-Hexenyl formate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040214 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, soluble in alcohol, propylene glycol, most fixed oils; practically insoluble in water | |

| Record name | cis-3-Hexenyl formate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040214 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | cis-3-Hexenyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/254/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.898-0.918 | |

| Record name | cis-3-Hexenyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/254/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

33467-73-1 | |

| Record name | cis-3-Hexenyl formate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33467-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hexenyl formate, (3Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033467731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hexen-1-ol, 1-formate, (3Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (3Z)-Hex-3-en-1-yl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-hex-3-enyl formate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.833 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HEXEN-1-OL, FORMATE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E34OB83TYM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | cis-3-Hexenyl formate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040214 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

cis-3-Hexenyl formate chemical properties

An In-Depth Technical Guide to the Chemical Properties of cis-3-Hexenyl formate

Abstract

This compound, CAS 33467-73-1, is a volatile organic ester renowned for its potent and characteristic fresh, green, and fruity aroma, often reminiscent of freshly cut grass or unripe apples.[1][2][3] This compound, also known as (Z)-3-hexen-1-yl formate, is a key component in the palette of flavorists and perfumers, lending a natural and vibrant top note to a wide array of commercial products.[2][4] While found in trace amounts in nature in sources like corn mint oil, raspberries, and tea, its commercial availability is primarily through chemical synthesis.[1][5][6] This guide provides a comprehensive technical overview of its core chemical properties, synthesis, stability, analytical characterization, and safe handling protocols, designed for researchers, chemists, and professionals in the drug development and chemical industries.

Molecular Structure and Identification

The identity of this compound is defined by its molecular structure, which features a six-carbon chain with a cis (or Z) configured double bond at the third position and a formate ester at the terminal carbon. This specific stereochemistry is crucial for its distinct organoleptic properties.

-

IUPAC Name: [(Z)-hex-3-enyl] formate[7]

-

Molecular Weight: 128.17 g/mol [1]

-

Synonyms: Leaf alcohol formate, (Z)-3-Hexen-1-yl formate, cis-3-Hexen-1-ol formate[2][8][9]

Computational Chemistry Identifiers:

References

- 1. ScenTree - this compound (CAS N° 33467-73-1) [scentree.co]

- 2. This compound Manufacturer & Suppliers |ELAROMA-c3HF - Elchemy [elchemy.com]

- 3. synerzine.com [synerzine.com]

- 4. (Z)-3-hexen-1-yl formate, 33467-73-1 [thegoodscentscompany.com]

- 5. Natural this compound manufacturers and suppliers in China - ODOWELL [odowell.com]

- 6. Page loading... [wap.guidechem.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 3-Hexen-1-ol, formate, (Z)- [webbook.nist.gov]

- 9. 3-Hexen-1-ol, formate, (Z)- [webbook.nist.gov]

- 10. PubChemLite - this compound (C7H12O2) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide on the Natural Occurrence of cis-3-Hexenyl Formate in Plants

Introduction

cis-3-Hexenyl formate, a volatile organic compound (VOC), is a significant contributor to the characteristic "green" aroma of many fruits, vegetables, and other plant tissues.[1][2][3][4][5] This ester, formed from cis-3-hexenol (leaf alcohol) and formic acid, plays a crucial role in the sensory profile of numerous plant species.[5][6] Its fresh, fruity, and slightly grassy scent is a key component of the flavor and fragrance of foods and beverages, and it is also utilized in the perfume industry.[1][2][3][4][6][7] Beyond its organoleptic properties, this compound is involved in complex ecological interactions, including plant defense and communication. This technical guide provides a comprehensive overview of the natural occurrence of this compound in plants, its biosynthesis, ecological significance, and the analytical methodologies for its study, tailored for researchers, scientists, and drug development professionals.

I. Distribution of this compound in the Plant Kingdom

This compound has been identified in a variety of plant species, contributing to their distinct aroma profiles. Its presence is particularly well-documented in several commercially important plants.

Occurrence in Fruits and Vegetables

This compound imparts a sharp and fresh character to a range of fruit and vegetable flavors.[1] It is found in trace amounts in fruits like raspberry and mango.[6][8] Its green, fruity notes are also characteristic of kiwi, watermelon, apple, and tomato.[1][2] In vegetables, it contributes to the aroma of green beans, broccoli, and asparagus.[1]

Presence in Beverages and Herbs

The occurrence of this compound is well-established in tea (Camellia sinensis), including black and green tea varieties.[8][9] It can be extracted from Corn Mint essential oil (Mentha arvensis).[6][8]

Identification in Flowers

Research has also identified this compound as a volatile component in the flowers of Gardenia and Daphne odora (zinchoge).[4]

The following table summarizes the documented occurrences of this compound in various plants.

| Plant Category | Species/Common Name | Plant Part | Reference(s) |

| Fruits | Raspberry (Rubus idaeus) | Fruit | [2][6][8] |

| Mango (Mangifera indica) | Fruit | [6][8] | |

| Kiwi (Actinidia deliciosa) | Fruit | [1][2] | |

| Watermelon (Citrullus lanatus) | Fruit | [1][2] | |

| Apple (Malus domestica) | Fruit | [1][2] | |

| Vegetables | Tomato (Solanum lycopersicum) | Fruit | [1][2] |

| Green Bean (Phaseolus vulgaris) | Pod | [1] | |

| Broccoli (Brassica oleracea var. italica) | Floret | [1] | |

| Asparagus (Asparagus officinalis) | Spear | [1] | |

| Beverages | Tea (Camellia sinensis) | Leaf | [3][4][5][8][9] |

| Herbs | Corn Mint (Mentha arvensis) | Leaf | [6][8] |

| Flowers | Gardenia | Flower | [4] |

| Zinchoge (Daphne odora) | Flower | [4] | |

| Other | Black Chokeberry (Aronia melanocarpa) | Fruit | [4][8] |

| Corn Oil (Zea mays) | Kernel | [4][8] |

II. Biosynthesis of this compound

The formation of this compound in plants is a multi-step enzymatic process that begins with the lipoxygenase (LOX) pathway, a key metabolic route for the production of various fatty acid-derived signaling molecules.

The Lipoxygenase (LOX) Pathway

The biosynthesis is initiated from α-linolenic acid, a common fatty acid in plant tissues. The enzyme 13-lipoxygenase catalyzes the addition of molecular oxygen to α-linolenic acid, forming a 13-hydroperoxy fatty acid. This intermediate is then cleaved by hydroperoxide lyase to produce (Z)-3-hexenal.

Formation of cis-3-Hexenol

The resulting (Z)-3-hexenal is subsequently reduced to (Z)-3-hexenol, also known as leaf alcohol, by an NADP(H)-dependent oxidoreductase. This alcohol is a crucial precursor for a variety of "green leaf volatiles" (GLVs).

Esterification to this compound

The final step in the biosynthesis of this compound is the esterification of cis-3-hexenol with formic acid.[6] This reaction is catalyzed by an alcohol acyltransferase (AAT), an enzyme responsible for the formation of various esters that contribute to the aroma of fruits and flowers.

The following diagram illustrates the biosynthetic pathway of this compound.

Caption: Biosynthetic pathway of this compound in plants.

III. Ecological Functions of this compound and Related Green Leaf Volatiles

Green leaf volatiles (GLVs), including this compound and its precursor cis-3-hexenol, play pivotal roles in plant ecology. These compounds are often released in response to biotic and abiotic stresses and mediate various interactions.

Plant Defense Mechanisms

The release of GLVs is a rapid response to herbivore feeding or mechanical damage.[10] These volatiles can act as a direct defense by repelling herbivores or as an indirect defense by attracting natural enemies of the herbivores, such as predators and parasitoids.[10] For instance, the release of (Z)-3-hexenol has been shown to attract predators of herbivorous insects.[10]

Plant-Plant Communication

Airborne GLVs released from a wounded plant can be perceived by neighboring, undamaged plants. This "eavesdropping" can prime the defense systems of the receiving plants, leading to a more rapid and robust defense response upon subsequent attack.[10] This phenomenon, known as plant-plant communication or priming, enhances the overall defense of a plant community.

Pollinator Attraction

In some cases, floral scents containing GLVs can be involved in attracting pollinators, although the primary role of many GLVs is often associated with defense. The specific blend of floral volatiles is crucial for attracting specific pollinators.

IV. Analytical Methodologies for the Study of this compound

The analysis of volatile compounds like this compound from plant matrices requires sensitive and specific analytical techniques. The general workflow involves extraction, separation, identification, and quantification.

Extraction of Volatiles

Several methods can be employed for the extraction of this compound from plant tissues, with the choice depending on the sample matrix and the research objective.

-

Headspace Solid-Phase Microextraction (HS-SPME): This is a widely used, solvent-free technique for the extraction of volatile and semi-volatile compounds. Plant material is placed in a sealed vial, and a fused-silica fiber coated with a stationary phase is exposed to the headspace above the sample. The volatiles adsorb to the fiber and are then thermally desorbed into the injector of a gas chromatograph. This method is particularly useful for analyzing the aroma compounds in tea infusions.[11]

-

Simultaneous Distillation-Extraction (SDE): This technique is suitable for larger sample sizes and involves the simultaneous distillation of water from the sample and extraction of the volatiles with an organic solvent.

-

Solvent Extraction: Direct extraction with an organic solvent can be used, but it may also co-extract non-volatile compounds that can interfere with the analysis.

Separation and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the separation and identification of volatile compounds.

-

Gas Chromatography (GC): The extracted volatiles are separated based on their boiling points and polarity on a capillary column.

-

Mass Spectrometry (MS): The separated compounds are then ionized and fragmented, and the resulting mass spectrum provides a unique fingerprint for identification by comparison with spectral libraries (e.g., NIST, Wiley).

Quantification

Quantification of this compound can be achieved using GC-MS by either:

-

External Standard Calibration: A series of standard solutions of known concentrations of pure this compound are analyzed to create a calibration curve.

-

Internal Standard Method: A known amount of a compound with similar chemical properties to this compound (but not present in the sample) is added to the sample before extraction. The ratio of the peak area of the analyte to the internal standard is used for quantification. This method helps to correct for losses during sample preparation and injection.

Experimental Protocol: HS-SPME-GC-MS Analysis of this compound in Tea Leaves

This protocol provides a step-by-step methodology for the analysis of this compound in tea leaves.

-

Sample Preparation:

-

Weigh 1.0 g of finely ground tea leaves into a 20 mL headspace vial.

-

Add 5 mL of boiling water.

-

Immediately seal the vial with a PTFE/silicone septum cap.

-

-

Internal Standard Addition (Optional but Recommended):

-

Spike the sample with a known amount of an appropriate internal standard (e.g., 2-octanol) before sealing the vial.

-

-

HS-SPME Extraction:

-

Place the vial in a heating block or water bath at 80°C.

-

Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes with agitation.

-

-

GC-MS Analysis:

-

Injector: Desorb the fiber in the GC injector at 250°C for 5 minutes in splitless mode.

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp 1: 5°C/min to 150°C.

-

Ramp 2: 10°C/min to 250°C, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-350.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

-

Data Analysis:

-

Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard and by searching against a mass spectral library.

-

Quantify using the peak area and a calibration curve or the internal standard method.

-

The following diagram illustrates the analytical workflow.

Caption: General workflow for the analysis of this compound.

V. Conclusion and Future Perspectives

This compound is a key contributor to the desirable "green" aroma of numerous plants and plays a significant role in their ecological interactions. Understanding its distribution, biosynthesis, and function is of great interest to the food, fragrance, and agricultural industries. Future research should focus on elucidating the specific alcohol acyltransferases responsible for its biosynthesis in different plant species, which could open avenues for metabolic engineering to enhance the flavor and aroma profiles of crops. Furthermore, a deeper understanding of its role in plant defense and communication could lead to the development of novel, environmentally friendly pest management strategies. The analytical methods outlined in this guide provide a robust framework for researchers to further explore the fascinating world of this important plant volatile.

References

- 1. (Z)-3-hexen-1-yl formate, 33467-73-1 [thegoodscentscompany.com]

- 2. firmenich.com [firmenich.com]

- 3. This compound manufacturers and suppliers in China - ODOWELL [odowell.com]

- 4. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. echemi.com [echemi.com]

- 6. ScenTree - this compound (CAS N° 33467-73-1) [scentree.co]

- 7. This compound Manufacturer & Suppliers |ELAROMA-c3HF - Elchemy [elchemy.com]

- 8. Natural this compound manufacturers and suppliers in China - ODOWELL [odowell.com]

- 9. Showing Compound this compound (FDB019926) - FooDB [foodb.ca]

- 10. Roles of (Z)-3-hexenol in plant-insect interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Data on green tea flavor determinantes as affected by cultivars and manufacturing processes - PMC [pmc.ncbi.nlm.nih.gov]

Biosynthesis pathway of cis-3-Hexenyl formate

An In-Depth Technical Guide to the Biosynthesis of cis-3-Hexenyl Formate

Abstract

This compound is a significant contributor to the "green note" aroma profile of many fruits and vegetables, evoking the scent of freshly cut grass. As a member of the green leaf volatile (GLV) family, it plays a critical role in plant physiology, particularly in defense signaling against herbivores and pathogens. Understanding its biosynthetic pathway is paramount for professionals in flavor science, agriculture, and drug development who seek to modulate these compounds for improved crop resistance or novel therapeutic applications. This guide provides a comprehensive, in-depth exploration of the core biosynthetic pathway, synthesizing established enzymatic steps with forward-looking insights into the putative final reaction. We will delve into the causality behind the biochemical transformations, present detailed experimental protocols for pathway analysis, and offer a transparent assessment of the current state of research.

Introduction: The Significance of Green Leaf Volatiles

Green Leaf Volatiles (GLVs) are a class of C6 and C9 aldehydes, alcohols, and their esters that are rapidly synthesized by plants in response to tissue damage.[1] This "GLV burst" is a hallmark of the plant defense response. The pathway originates from the broader oxylipin metabolic network, which converts polyunsaturated fatty acids (PUFAs) into a wide array of signaling and defense molecules.[2][3][4]

This compound, with its potent green and fruity aroma, is found in trace amounts in plants like corn mint, raspberry, and mango.[5] Beyond its organoleptic properties, its biosynthesis is intrinsically linked to the plant's ability to respond to environmental stressors. The core pathway is a multi-step enzymatic cascade, beginning with the liberation of fatty acids from cell membranes and culminating in a series of highly specific enzymatic modifications.[3][6] This guide will dissect each step of this critical pathway.

The Core Biosynthetic Pathway: From Membrane Lipids to Leaf Alcohol

The formation of the C6 backbone of this compound is a well-characterized, three-step enzymatic process initiated by mechanical damage.

Step 1: Lipase-Mediated Release of α-Linolenic Acid

The pathway is triggered by physical disruption of plant cells, which allows lipases access to chloroplast membranes. These lipases catalyze the de-esterification of galactolipids, releasing free PUFAs into the cytoplasm.[4] For the synthesis of C6 volatiles like cis-3-hexenol, the primary precursor is α-linolenic acid (C18:3) .[3]

Step 2: Lipoxygenase (LOX) Catalyzed Dioxygenation

The first committed step is the stereospecific oxygenation of α-linolenic acid by 13-lipoxygenase (13-LOX), a non-heme iron-containing enzyme.[1][7] The enzyme abstracts a hydrogen atom and facilitates the insertion of molecular oxygen at the C-13 position, forming 13(S)-hydroperoxy-9Z,11E,15Z-octadecatrienoic acid (13-HPOT) .[3] This reaction is critical as it sets up the molecule for the subsequent cleavage that defines the C6 structure of the final product.

Step 3: Hydroperoxide Lyase (HPL) Cleavage

The 13-HPOT intermediate stands at a crucial metabolic fork. It can be directed toward the synthesis of the plant hormone jasmonic acid or, for our purposes, it can be cleaved by hydroperoxide lyase (HPL) .[8][9] HPL, a specialized cytochrome P450 enzyme (CYP74B family), catalyzes the rapid cleavage of the C12-C13 bond of 13-HPOT.[8][10][11] This reaction yields two fragments: a C12 oxo-acid (12-oxo-(Z)-9-dodecenoic acid) and the highly volatile C6 aldehyde, (Z)-3-hexenal .[3][11] The immense speed of this reaction is responsible for the immediate release of a "cut grass" smell upon tissue damage.

Step 4: Alcohol Dehydrogenase (ADH) Reduction

The resulting aldehyde, (Z)-3-hexenal, is chemically reactive and can be further metabolized. It is primarily reduced by an alcohol dehydrogenase (ADH) to its corresponding alcohol, (Z)-3-hexen-1-ol , commonly known as cis-3-hexenol or leaf alcohol.[3][7] This reduction step is vital for producing the alcohol precursor required for the final esterification.

Below is a diagram illustrating this established four-step conversion.

Caption: Core biosynthesis pathway from α-Linolenic Acid to cis-3-Hexenol.

The Final Step: A Putative Role for Alcohol Acyltransferases in Formate Ester Synthesis

The conversion of cis-3-hexenol to its various esters is the final step in generating a diverse array of green leaf volatiles. While the formation of cis-3-hexenyl acetate is well-documented, the specific enzymatic mechanism for the synthesis of cis-3-hexenyl formate in vivo is not definitively characterized in the current body of scientific literature.

The Established Paradigm: Alcohol Acyltransferases (AATs)

In plants, volatile esters are typically synthesized by a large family of enzymes known as Alcohol Acyltransferases (AATs) , which belong to the BAHD superfamily.[12][13] The canonical reaction involves the transfer of an acyl group from a coenzyme A (CoA) thioester to an alcohol substrate.[12]

General Reaction: Acyl-CoA + Alcohol --AAT--> Acyl-Ester + CoA-SH

AATs are notoriously promiscuous, capable of utilizing a wide variety of alcohol and acyl-CoA substrates, which accounts for the rich diversity of esters found in plant aromas.[12][13]

A Mechanistic Hypothesis for this compound Formation

Given the established role of AATs and their substrate promiscuity, it is scientifically plausible to hypothesize that this compound is synthesized via an AAT-catalyzed reaction. This putative final step would involve the reaction of cis-3-hexenol with formyl-coenzyme A (formyl-CoA) .

Putative Reaction: Formyl-CoA + cis-3-Hexenol --AAT (putative)--> this compound + CoA-SH

Formyl-CoA is a known metabolite in plants, participating in C1 metabolism and oxalate degradation pathways.[14][15][16] Therefore, the necessary acyl donor is present. The primary uncertainty lies in the identification of a specific AAT that exhibits catalytic activity with formyl-CoA. While many AATs have been characterized for their affinity towards acetyl-CoA and larger acyl-CoAs, specific activity with formyl-CoA for volatile synthesis remains an area for future research.[17]

The diagram below illustrates the complete proposed pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Alcohol Acyltransferase (AAT) assay Kit | Biochemical Assays from Krishgen [krishgen.com]

- 3. Green Leaf Volatiles: A Plant’s Multifunctional Weapon against Herbivores and Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Green leaf volatiles: hydroperoxide lyase pathway of oxylipin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Entomology 2019 [esa.confex.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Alcohol Acyl Transferase(AAT) Activity Assay Kit [myskinrecipes.com]

- 11. Alcohol Acyl Transferase(AAT) Activity Assay Kit [myskinrecipes.com]

- 12. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Family characteristics, phylogenetic reconstruction, and potential applications of the plant BAHD acyltransferase family - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. communities.springernature.com [communities.springernature.com]

- 16. researchgate.net [researchgate.net]

- 17. jstage.jst.go.jp [jstage.jst.go.jp]

cis-3-Hexenyl formate physical and chemical specifications

An In-depth Technical Guide to cis-3-Hexenyl formate

Authored by: Gemini, Senior Application Scientist

Introduction: The Quintessence of Green Aromas

This compound, a key volatile organic compound (VOC), is a carboxylic ester celebrated for its powerful and characteristic fresh, green, and fruity aroma.[1][2] Often described as having notes of unripe apple and a fresh vegetable quality, it is a vital component in the palette of flavorists and perfumers seeking to impart natural, leafy top notes to their creations.[3][] This ester occurs naturally in trace amounts in various plants and fruits, including corn mint oil, raspberries, black tea, and mangoes, contributing to their unique aromatic profiles.[2][5][6] Beyond its sensory appeal, understanding the precise physicochemical properties, synthesis, and handling of this compound is paramount for its effective and safe application in research and commercial product development.

This guide provides a comprehensive technical overview of this compound, designed for researchers, chemists, and product development professionals. We will delve into its core specifications, synthesis pathways, application insights, and safety protocols, offering a holistic view grounded in authoritative data.

Core Chemical and Physical Specifications

Precise characterization is the foundation of all chemical applications. The properties of this compound are well-documented, providing the necessary data for formulation, quality control, and process design.

Identification and Nomenclature

-

IUPAC Name : [(Z)-hex-3-enyl] formate[][7]

-

Synonyms : (Z)-3-Hexen-1-yl formate, Leaf alcohol formate, beta,gamma-Hexenyl methanoate[1][7][8]

-

EINECS Number : 251-532-7[5]

Physicochemical Data

The quantitative specifications of this compound are summarized in the table below. This data is critical for predicting its behavior in various matrices and for ensuring purity and consistency.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₂O₂ | [1][5][8] |

| Molecular Weight | 128.17 g/mol | [5][7][10] |

| Appearance | Colorless to pale yellow liquid | [1][5][9] |

| Density / Specific Gravity | 0.905 - 0.920 g/mL at 25°C | [2][3][9][11] |

| Boiling Point | 155-157°C (at 760 mmHg); 72°C (at 40 mmHg) | [2][3][5][9] |

| Refractive Index | 1.420 - 1.435 at 20°C | [3][9] |

| Flash Point | 38°C - 45°C (100.4°F - 113°F) | [5][6][9] |

| Solubility | Soluble in alcohol, propylene glycol, and oils; practically insoluble in water. | [9][11] |

| Purity (by GLC) | ≥95% (sum of isomers) | [6][9] |

Synthesis, Stability, and Reactivity

Synthesis Pathway: Fischer Esterification

The primary industrial synthesis of this compound is achieved through the Fischer esterification of its parent alcohol, cis-3-Hexenol (also known as leaf alcohol), with formic acid.[5] This reaction is typically catalyzed by a strong acid, such as sulfuric acid, to enhance the reaction rate. The causality behind this choice is the protonation of the formic acid's carbonyl oxygen, which renders the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.

The diagram below illustrates this common synthesis route.

Caption: Fischer esterification of cis-3-Hexenol and Formic Acid.

Protocol: Laboratory-Scale Synthesis

This protocol describes a self-validating system where reaction progress can be monitored via Thin Layer Chromatography (TLC) and the final product purity assessed by Gas-Liquid Chromatography (GLC).

Objective: To synthesize this compound from cis-3-Hexenol and formic acid.

Materials:

-

cis-3-Hexenol (≥98% purity)

-

Formic acid (≥95% purity)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate (5% aqueous solution)

-

Anhydrous magnesium sulfate

-

Diethyl ether (or other suitable extraction solvent)

-

Round-bottom flask, reflux condenser, separatory funnel, standard glassware

Methodology:

-

Reaction Setup: In a round-bottom flask, combine cis-3-Hexenol and a slight molar excess of formic acid.

-

Catalysis: While cooling the flask in an ice bath, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reactant weight).

-

Reaction: Equip the flask with a reflux condenser and heat the mixture gently (e.g., 40-50°C) for several hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting alcohol spot.

-

Workup: After cooling, transfer the mixture to a separatory funnel. Dilute with diethyl ether and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acids), and finally with brine.

-

Drying & Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification & Validation: The crude ester can be purified by fractional distillation under reduced pressure. The final purity must be validated by GLC, comparing the retention time to a known standard.

Stability and Degradation

As an ester, this compound is susceptible to hydrolysis, reverting to cis-3-Hexenol and formic acid. This process is accelerated in the presence of strong acids or bases and at elevated temperatures. It is noted to be particularly unstable in alkaline media, such as the bases used in shampoos and shower gels, which is a critical consideration for fragrance formulators.[5] For long-term storage, it should be kept in a cool, dry area away from light and strong oxidizing agents.[][9]

Applications in Industry

The unique organoleptic profile of this compound makes it a valuable ingredient in several industries.

-

Flavors: It is used to impart sharp, fresh, and green notes to a variety of fruit and vegetable flavors.[6] It excels in compositions for apple, pear, kiwi, watermelon, tomato, and mango.[5][6] The typical recommended dosage in a final application is low, ranging from 0.05 to 5 ppm.[6]

-

Fragrances: In perfumery, it provides a juicy, green top note.[5] It is often used in small quantities to enhance apple or pear notes and blends well with galbanum and violet leaf absolute to create complex, natural-smelling accords.[5][11]

-

Chemical Intermediate: It can serve as an intermediate in the synthesis of other specialty chemicals and fine fragrances.[1]

Safety and Handling

A thorough understanding of safety and handling is non-negotiable for any laboratory or industrial chemical.

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information.

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Flammable Liquids | 🔥 | Warning | H226: Flammable liquid and vapor |

Data sourced from multiple Safety Data Sheets.[10][12]

Handling and First Aid

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[10][12]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[12]

-

P403+P235: Store in a well-ventilated place. Keep cool.[10][12]

Toxicological Profile:

-

Oral LD50 (rat): >5,000 mg/kg[12]

-

Dermal LD50 (rabbit): >5,000 mg/kg[12]

-

Skin/Eye Irritation: Not considered a primary irritant.[12]

-

Sensitization: No known sensitizing effects.[12]

The following diagram outlines the standard workflow for safe handling and in case of accidental exposure.

Caption: Basic safety workflow for handling this compound.

References

- 1. This compound Manufacturer & Suppliers |ELAROMA-c3HF - Elchemy [elchemy.com]

- 2. Natural this compound manufacturers and suppliers in China - ODOWELL [odowell.com]

- 3. (Z)-3-hexen-1-yl formate, 33467-73-1 [thegoodscentscompany.com]

- 5. ScenTree - this compound (CAS N° 33467-73-1) [scentree.co]

- 6. firmenich.com [firmenich.com]

- 7. 3-Hexen-1-ol, formate, (Z)- | C7H12O2 | CID 5365587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. synerzine.com [synerzine.com]

- 9. aurochemicals.com [aurochemicals.com]

- 10. Hex-3-en-1-yl formate | C7H12O2 | CID 36502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound CAS#: 33467-73-1 [m.chemicalbook.com]

- 12. prod.adv-bio.com [prod.adv-bio.com]

The Spectroscopic Signature of cis-3-Hexenyl Formate: A Technical Guide

In the realm of flavor and fragrance chemistry, as well as in the broader field of organic compound identification, a thorough understanding of a molecule's spectroscopic properties is paramount. This guide provides an in-depth technical analysis of the spectroscopic data for cis-3-Hexenyl formate (CAS No. 33467-73-1), a compound known for its fresh, green, and fruity aroma.[1][2] This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural elucidation of this molecule through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction to this compound

This compound, with the molecular formula C₇H₁₂O₂, belongs to the carboxylic ester family of organic compounds.[3][4] Its structure consists of a six-carbon chain with a cis (or Z) configured double bond between the third and fourth carbon atoms, and a formate ester functional group at the terminus. The accurate and unambiguous confirmation of this structure is crucial for quality control in its various applications and for its study in biological systems. Spectroscopic techniques provide the necessary tools for this confirmation by probing the molecular structure at different levels.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity of atoms and the stereochemistry of the molecule. The data presented here is sourced from reputable chemical suppliers and databases.[3]

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. The spectrum of this compound exhibits characteristic signals that can be unequivocally assigned to its unique structure.

Experimental Protocol: A standard ¹H NMR spectrum is typically acquired on a 300 or 500 MHz spectrometer. A dilute solution of the analyte is prepared in a deuterated solvent, commonly chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Data is processed with Fourier transformation and phase correction to yield the final spectrum.

Data Summary:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.05 | s | 1H | H-7 (Formate) |

| ~5.55 | m | 1H | H-4 |

| ~5.35 | m | 1H | H-3 |

| ~4.20 | t | 2H | H-1 |

| ~2.40 | q | 2H | H-2 |

| ~2.05 | p | 2H | H-5 |

| ~0.95 | t | 3H | H-6 |

Interpretation: The downfield singlet at approximately 8.05 ppm is highly characteristic of the formate proton (H-7), which is deshielded by the adjacent carbonyl group. The two multiplets in the olefinic region (~5.35-5.55 ppm) are assigned to the vinyl protons H-3 and H-4. The cis coupling constant (³JHH ≈ 10-12 Hz) between these protons, though often difficult to resolve in a standard spectrum without advanced techniques, is a key indicator of the double bond's stereochemistry. The triplet at ~4.20 ppm corresponds to the methylene protons (H-1) adjacent to the ester oxygen, which are deshielded. The upfield triplet at ~0.95 ppm is characteristic of the terminal methyl group (H-6). The remaining methylene protons (H-2 and H-5) appear as multiplets around 2.40 and 2.05 ppm, respectively.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in the molecule.

Experimental Protocol: A standard ¹³C NMR spectrum is acquired on the same spectrometer as the ¹H NMR, typically at a frequency of 75 or 125 MHz. A more concentrated solution in a deuterated solvent is often required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is commonly used to simplify the spectrum to a series of singlets, where each peak corresponds to a unique carbon environment.

Data Summary:

| Chemical Shift (δ) ppm | Assignment |

| ~161.0 | C-7 (Carbonyl) |

| ~134.0 | C-4 |

| ~123.0 | C-3 |

| ~60.0 | C-1 |

| ~28.0 | C-2 |

| ~20.5 | C-5 |

| ~14.0 | C-6 |

Interpretation: The most downfield signal at ~161.0 ppm is assigned to the carbonyl carbon (C-7) of the formate group. The two signals in the olefinic region, ~134.0 and ~123.0 ppm, correspond to the sp² hybridized carbons of the double bond (C-4 and C-3). The signal at ~60.0 ppm is characteristic of the sp³ hybridized carbon (C-1) bonded to the ester oxygen. The remaining upfield signals correspond to the other sp³ hybridized carbons in the hexenyl chain (C-2, C-5, and C-6).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing valuable information about the functional groups present.

Experimental Protocol: An IR spectrum is typically recorded using a Fourier Transform Infrared (FT-IR) spectrometer. A small amount of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. The instrument passes infrared radiation through the sample and records the frequencies at which the radiation is absorbed.

Data Summary:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3010 | Medium | =C-H stretch (vinylic) |

| ~2965, 2875 | Strong | C-H stretch (aliphatic) |

| ~1725 | Strong | C=O stretch (ester) |

| ~1655 | Medium | C=C stretch (cis) |

| ~1160 | Strong | C-O stretch (ester) |

| ~720 | Medium | =C-H bend (cis-disubstituted alkene) |

Interpretation: The IR spectrum of this compound is dominated by a strong, sharp absorption band at approximately 1725 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester functional group. The presence of the carbon-carbon double bond is confirmed by the =C-H stretching vibration just above 3000 cm⁻¹ and the C=C stretching vibration around 1655 cm⁻¹. A key feature confirming the cis stereochemistry is the out-of-plane =C-H bending vibration, which appears as a medium intensity band around 720 cm⁻¹. The strong band at ~1160 cm⁻¹ is due to the C-O stretching vibration of the ester linkage. The strong absorptions in the 2800-3000 cm⁻¹ region are due to the C-H stretching vibrations of the aliphatic portions of the molecule.

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: A mass spectrum is typically obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, often via a gas chromatograph (GC-MS), where it is vaporized and then bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting charged fragments are then separated by their mass-to-charge ratio (m/z) and detected.

Data Summary:

| m/z | Relative Intensity (%) | Assignment |

| 128 | ~5 | [M]⁺ (Molecular Ion) |

| 82 | ~55 | [C₆H₁₀]⁺ |

| 67 | 100 | [C₅H₇]⁺ (Base Peak) |

| 41 | ~48 | [C₃H₅]⁺ |

Interpretation: The mass spectrum of this compound shows a molecular ion peak [M]⁺ at an m/z of 128, which corresponds to the molecular weight of the compound (C₇H₁₂O₂). The base peak, the most intense peak in the spectrum, is observed at m/z 67. A prominent peak is also seen at m/z 82. The fragmentation pattern can be rationalized by characteristic cleavages of the molecular ion.

Molecular Structure and Key Spectroscopic Correlations

Caption: Molecular structure of this compound with key NMR, IR, and MS correlations.

Conclusion

The collective spectroscopic data from ¹H NMR, ¹³C NMR, IR, and MS provides a cohesive and definitive structural confirmation of this compound. The characteristic chemical shifts and coupling patterns in the NMR spectra establish the carbon-hydrogen framework and the cis stereochemistry of the double bond. The prominent absorption bands in the IR spectrum confirm the presence of the ester functional group and the alkene. Finally, the mass spectrum validates the molecular weight and provides a fragmentation pattern consistent with the proposed structure. This comprehensive spectroscopic analysis serves as a reliable reference for the identification and quality assessment of this compound in research and industrial applications.

References

An In-depth Technical Guide to cis-3-Hexenyl formate: From Discovery to Application

Foreword: The Scent of Green

In the vast and intricate world of chemical signaling, few molecules evoke as immediate and distinct a sensory experience as the so-called "green leaf volatiles" (GLVs). These compounds are the architects of the characteristic aroma of freshly cut grass, a scent that is both universally recognized and chemically complex. Among these, cis-3-Hexenyl formate emerges as a molecule of significant interest, contributing its unique fruity and green notes to the chemical symphony of the natural world. This guide provides a comprehensive technical overview of this compound, from its historical context within the discovery of GLVs to its synthesis, analytical characterization, and diverse applications. It is intended for researchers, scientists, and professionals in drug development and related fields who seek a deeper understanding of this versatile compound.

Introduction to this compound

This compound (CAS No. 33467-73-1), with the molecular formula C₇H₁₂O₂, is an organic ester that plays a notable role in the flavor and fragrance industries.[1] It is a colorless liquid characterized by a fresh, green, and fruity odor, often described with nuances of apple and pear.[1][2] This compound is a member of the green leaf volatiles (GLVs), a family of C6 compounds including aldehydes, alcohols, and their esters, which are rapidly produced by most green plants upon tissue damage.[3][4][5]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application and handling.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₂ | [1] |

| Molecular Weight | 128.17 g/mol | [1] |

| Appearance | Colorless liquid | [1][6] |

| Odor | Green, fruity, fresh | [2] |

| Boiling Point | 157 °C (314.6 °F) | [1] |

| Flash Point | 45 °C (113 °F) | [1] |

| Density | ~0.91 g/mL at 25 °C | [1][7] |

| Refractive Index | ~1.426 at 20 °C | [7] |

| Solubility | Insoluble in water; soluble in alcohol and oils | [7] |

Discovery and Historical Context

The story of this compound is intrinsically linked to the broader history of research into green leaf volatiles. The scientific journey into understanding the "scent of green" began long before the specific identification of this ester.

Early Investigations into Green Leaf Volatiles

The initial exploration of the chemical constituents of green leaves dates back to the late 19th and early 20th centuries. In 1881, Reinke and his colleagues at the University of Göttingen reported the presence of an aldehyde in the steam distillate of plant leaves, laying the groundwork for future discoveries.[8] A significant milestone was achieved in 1912 when Curtius and Franzen at Heidelberg University isolated and identified 2-hexenal from the European hornbeam (Carpinus betulus).[8] These early studies paved the way for a deeper understanding of the complex mixture of volatile compounds released by plants.

Identification of this compound

While a singular, definitive "discovery" paper for this compound is not readily apparent in the historical literature, its identification emerged from the systematic analysis of the volatile components of various plants. It has been reported to be a natural constituent of corn mint essential oil, as well as being found in trace amounts in raspberry and mango.[1] Further research has identified its presence in tea (Camellia sinensis), gardenia, and zinchoge flowers.[6][7][9] The advent of advanced analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS), was instrumental in separating and identifying the individual components of these complex natural aromas, leading to the characterization of this compound.

Synthesis of this compound

The industrial and laboratory-scale production of this compound is crucial for its widespread use. The primary synthetic routes involve the esterification of its corresponding alcohol, cis-3-Hexenol.

Chemical Synthesis: Esterification

The most common method for synthesizing this compound is the Fischer esterification of cis-3-Hexenol with formic acid.[1] This reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid.[1]

Reaction Scheme:

Figure 1: Chemical synthesis of this compound.

To enhance the reaction yield, more reactive acylating agents like formic anhydride or acyl chlorides can be employed.[1]

Detailed Experimental Protocol (Illustrative):

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of cis-3-Hexenol and formic acid.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.

-

Reaction Conditions: Heat the mixture to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After completion, cool the reaction mixture and neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by fractional distillation to yield pure this compound.

Biocatalytic Synthesis: A Greener Approach

In recent years, enzymatic synthesis has gained prominence as a more sustainable alternative to traditional chemical methods. Lipases, in particular, have been successfully employed for the synthesis of various esters, including those of cis-3-Hexenol.[10][11]

Principle:

Lipase-catalyzed esterification or transesterification reactions offer several advantages, including high selectivity, mild reaction conditions (lower temperature and pressure), and reduced environmental impact.[10] Immobilized lipases, such as Candida antarctica lipase B (Novozym 435), are often used to facilitate catalyst recovery and reuse.[12]

Illustrative Biocatalytic Workflow:

Figure 2: Workflow for lipase-catalyzed synthesis.

Analytical Characterization

The unequivocal identification and purity assessment of this compound rely on a combination of spectroscopic and chromatographic techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the cornerstone for the analysis of volatile compounds. The retention time in the GC column provides a characteristic identifier, while the mass spectrum reveals the fragmentation pattern of the molecule, confirming its structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the molecule, providing detailed information about the connectivity of atoms and the stereochemistry of the double bond.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, notably the characteristic ester carbonyl (C=O) stretch.

Applications and Significance

The unique sensory profile of this compound has led to its application in various industries, and its role as a semiochemical highlights its ecological importance.

Flavor and Fragrance Industry

This compound is a valuable ingredient in the creation of flavors and fragrances.[13] In perfumery, it is used in small quantities to impart a juicy and natural green aspect to fruity notes, particularly apple and pear.[1] It blends well with other green and floral notes, such as galbanum and violet leaf absolute.[1] In the flavor industry, it contributes to the fresh and green character of fruit and vegetable flavors, including kiwi, watermelon, tomato, and mango.[13]

Role as a Semiochemical

This compound is a member of the green leaf volatiles (GLVs), which are crucial mediators of plant-insect and plant-plant interactions.[3][5][14] While much of the research has focused on its precursor, cis-3-Hexenol, and its acetate ester, the ecological role of the formate ester can be inferred from the broader functions of GLVs.

Plant Defense Mechanisms:

When a plant is damaged by herbivores, it rapidly releases a blend of GLVs.[4][5][15] These volatiles can act as signaling molecules in several ways:

-

Indirect Defense: GLVs can attract natural enemies of the herbivores, such as parasitic wasps, which then prey on the attacking insects.[5]

-

Plant-Plant Communication: Neighboring plants can detect these airborne signals and "prime" their own defense systems, allowing for a faster and more robust response to subsequent herbivore attacks.[4]

-

Direct Defense: Some GLVs have been shown to have direct repellent or anti-feedant effects on certain insects.[16] They also possess antimicrobial properties that can help protect the wounded plant tissue from infection.[5]

Figure 3: The role of green leaf volatiles in plant defense.

Conclusion

This compound, while a seemingly simple ester, is a molecule with a rich history and a diverse range of applications. From its subtle yet significant contribution to the flavors and fragrances we experience daily, to its vital role in the complex chemical communication networks of the natural world, it continues to be a subject of interest for scientists and industry professionals. A thorough understanding of its discovery, synthesis, and multifaceted functions provides a solid foundation for its continued and innovative application in various scientific and commercial endeavors.

References

- 1. ScenTree - this compound (CAS N° 33467-73-1) [scentree.co]

- 2. This compound manufacturers and suppliers in China - ODOWELL [odowell.com]

- 3. Green Leaf Volatiles: A Plant’s Multifunctional Weapon against Herbivores and Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Green leaf volatiles - Wikipedia [en.wikipedia.org]

- 6. Natural this compound manufacturers and suppliers in China - ODOWELL [odowell.com]

- 7. This compound | 33467-73-1 [chemicalbook.com]

- 8. academic.oup.com [academic.oup.com]

- 9. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse - PMC [pmc.ncbi.nlm.nih.gov]

- 13. (Z)-3-hexen-1-yl formate, 33467-73-1 [thegoodscentscompany.com]

- 14. researchgate.net [researchgate.net]

- 15. Green leaf volatiles [a.osmarks.net]

- 16. foreverest.net [foreverest.net]

An In-Depth Technical Guide to cis-3-Hexenyl Formate as a Green Leaf Volatile

Abstract

Green Leaf Volatiles (GLVs) represent a class of biogenic volatile organic compounds released from plant tissues upon mechanical or herbivore-induced damage. These C6 molecules, including aldehydes, alcohols, and their esters, are hallmarks of the "scent of freshly cut grass" and function as critical mediators of intra-plant signaling, inter-plant communication, and multitrophic interactions. This technical guide provides a comprehensive examination of cis-3-Hexenyl formate, a lesser-studied ester within the GLV family. While its counterparts, cis-3-Hexenol and cis-3-Hexenyl acetate, have been the focus of extensive research, this guide synthesizes the available knowledge on this compound, contextualizing its physicochemical properties, biosynthesis, and putative ecological roles within the broader GLV framework. We will explore its natural occurrence, analytical methodologies for its detection, and its established applications in the flavor and fragrance industries, while also postulating its potential in agricultural science. This document is intended for researchers, scientists, and professionals in plant science, chemical ecology, and drug development, aiming to provide a foundational understanding and highlight critical knowledge gaps to stimulate future research.

Introduction: The World of Green Leaf Volatiles

When plant tissues are disrupted, a rapid cascade of biochemical events is initiated, leading to the near-instantaneous release of a blend of volatile compounds.[1] This "GLV burst" is a conserved response across the plant kingdom and serves as a primary mechanism for local and systemic defense.[2] The GLV family is characterized by six-carbon structures derived from the enzymatic breakdown of fatty acids.[3] These molecules are not merely byproducts of damage but are active signaling molecules that can directly deter herbivores, attract natural enemies of pests, and "prime" the defenses of neighboring plants against impending threats.[2][4]

While much of the research has centered on (Z)-3-hexenal, (Z)-3-hexenol, and (Z)-3-hexenyl acetate, the diverse array of esters, including this compound, contributes to the chemical nuance and functional specificity of the volatile bouquet. This guide focuses specifically on the formate ester, aiming to consolidate its known attributes and position it within the complex landscape of plant chemical communication.

Physicochemical Characteristics of this compound

Understanding the chemical nature of this compound is fundamental to appreciating its biological potential and analytical considerations.

Chemical Structure and Properties

This compound is the ester of cis-3-Hexenol and formic acid.[5] Its defining feature is the cis (Z) configuration of the double bond between the third and fourth carbon atoms, which is characteristic of many biologically active GLVs.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₇H₁₂O₂ | [5][6] |

| Molecular Weight | 128.17 g/mol | [5][6] |

| Appearance | Colorless liquid | [5] |

| Odor Profile | Green, fresh, fruity, sharp, with an arugula note.[7] | [5][7] |

| Boiling Point | 157 °C | [5][6] |

| Density | ~0.91 g/mL at 25 °C | [8] |

| Flash Point | 45-50.2 °C | [5][9] |

| Solubility | Almost insoluble in water; soluble in alcohol and oils. | [8] |

Natural Occurrence

This compound is a natural constituent of various plants, although typically found in trace amounts compared to its alcohol and acetate analogs. Its presence has been reported in:

The low concentrations suggest it may contribute to the finer nuances of a plant's scent profile rather than being a dominant signaling molecule.

The Biosynthetic Pathway: From Lipids to Volatile Esters

The formation of this compound is rooted in the oxylipin pathway, a highly conserved metabolic cascade in plants that is activated by stress.[3][13]

The Core GLV Pathway

The synthesis of C6 volatiles begins with the release of polyunsaturated fatty acids, primarily α-linolenic acid (C18:3), from chloroplast membranes by lipases. The pathway proceeds through a series of enzymatic steps:

-

Lipoxygenase (LOX): The 13-LOX enzyme oxygenates α-linolenic acid to form 13-hydroperoxy-octadecatrienoic acid (13-HPOT).[13] This is the committed step for the production of C6 volatiles.

-

Hydroperoxide Lyase (HPL): The 13-HPOT is rapidly cleaved by HPL into two fragments: the 12-carbon compound 12-oxo-(Z)-9-dodecenoic acid and the highly volatile C6 aldehyde, (Z)-3-hexenal.[3]

-

Alcohol Dehydrogenase (ADH): (Z)-3-hexenal can be reversibly reduced by ADH to its corresponding alcohol, (Z)-3-hexenol.[13] This conversion often occurs as (Z)-3-hexenal diffuses from the site of injury into undamaged tissues.

Esterification: The Formation of this compound

The final step in the formation of GLV esters is the esterification of the C6 alcohol. This reaction is catalyzed by a class of enzymes known as Alcohol Acyltransferases (AATs) .[14] AATs transfer an acyl group from an acyl-CoA donor to the alcohol.

For this compound, the reaction would be: (Z)-3-hexenol + Formyl-CoA → this compound + Coenzyme A

While the enzymatic basis for the formation of cis-3-Hexenyl acetate (using Acetyl-CoA) is well-established, the specific AATs responsible for producing the formate ester have not been extensively characterized.[15][16] Research on AATs indicates a high degree of substrate promiscuity for the alcohol but often a higher specificity for the acyl-CoA donor, with acetyl-CoA being the most common.[16] The natural prevalence of acetate esters over formate esters suggests that plant AATs may have a lower affinity for Formyl-CoA, or that the intracellular pool of Formyl-CoA available for this pathway is limited. This represents a significant knowledge gap in our understanding of GLV diversity.

Ecological Role and Signaling

The ecological function of GLVs is multifaceted, influencing interactions at multiple trophic levels. While direct evidence for this compound is limited, its role can be inferred from the well-documented activities of other C6 esters.

Plant Defense Priming

Exposure to GLVs like cis-3-Hexenyl acetate can "prime" a plant's defenses.[13][17] This does not typically involve the direct activation of defense genes but rather prepares the plant to respond more rapidly and robustly to a subsequent attack.[17] Primed responses include faster accumulation of defense hormones like jasmonic acid and the enhanced release of other defensive volatiles.[13] It is plausible that this compound also contributes to this airborne signaling network.

The perception of GLVs is thought to initiate a signaling cascade. While a specific receptor has yet to be definitively identified, early events include membrane potential depolarization and an increase in cytosolic Ca²⁺ concentrations.[18][19] This calcium signal can then trigger downstream pathways, including the activation of Mitogen-Activated Protein Kinases (MAPKs), leading to the transcriptional reprogramming of the cell for defense.[3]

Insect Interactions

GLVs are potent semiochemicals for insects. They can act as:

-

Attractants: For herbivores seeking host plants and for predators and parasitoids locating their prey (indirect defense).[2]

-

Repellents/Deterrents: High concentrations of certain GLVs can deter feeding by some herbivores.[4]

The specific behavioral response is highly dependent on the insect species, the specific GLV, and its concentration. Electrophysiological techniques, such as Electroantennography (EAG), can quantify the response of an insect's antenna to specific volatiles. While EAG studies have extensively documented responses to cis-3-Hexenol and cis-3-Hexenyl acetate, data for this compound is scarce.[11][20] However, EAG responses have been recorded for other esters like cis-3-Hexenyl butyrate, suggesting that the olfactory receptors of some insects are tuned to perceive a range of C6 esters.[11] This implies that this compound likely plays a role in the complex odor plumes that insects use to navigate their environment.

Analytical Methodologies

The accurate identification and quantification of this compound within a complex matrix of plant volatiles require sensitive and specific analytical techniques. The gold standard is Gas Chromatography coupled with Mass Spectrometry (GC-MS).

Sample Collection: Headspace Solid-Phase Microextraction (HS-SPME)

Given the high volatility of GLVs, headspace analysis is the preferred method for sample collection, as it captures the emitted compounds without the use of solvents. HS-SPME is a robust and widely used technique.

-

Principle: A fused-silica fiber coated with a sorbent material is exposed to the headspace above the plant sample (e.g., in a sealed vial). Volatile compounds partition from the gas phase onto the fiber. The fiber is then retracted and inserted directly into the hot GC inlet, where the analytes are thermally desorbed onto the analytical column.

-

Fiber Selection: For a broad range of volatiles like GLVs, a mixed-phase fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often optimal as it effectively traps compounds with diverse polarities and molecular weights.[21]

Detailed Protocol: HS-SPME-GC-MS Analysis of GLVs

This protocol provides a self-validating framework for the quantitative analysis of this compound and other GLVs from plant leaf tissue.

1. Sample Preparation: a. Collect fresh leaf tissue (e.g., 100-200 mg) and place it in a 20 mL glass headspace vial. b. To induce GLV release, the tissue can be mechanically damaged immediately before sealing the vial. For quantitative consistency, a standardized wounding method is critical. c. Add a known amount of an internal standard (e.g., a deuterated analog or a compound not naturally present, like nonyl acetate) to the vial for accurate quantification. d. Seal the vial immediately with a PTFE/silicone septum cap.

2. HS-SPME Extraction: a. Pre-condition the DVB/CAR/PDMS SPME fiber according to the manufacturer's instructions. b. Place the vial in a heating block or autosampler incubator set to a controlled temperature (e.g., 50-60 °C) for an equilibration period (e.g., 15 minutes).[22] c. Expose the SPME fiber to the headspace for a defined extraction time (e.g., 20-30 minutes).[21][23] Both temperature and time must be kept consistent across all samples and standards for reliable quantification.

3. GC-MS Analysis: a. Injector: Immediately insert the fiber into the GC inlet, set to a temperature of 250 °C in splitless mode to ensure complete thermal desorption. b. Column: A mid-polarity column, such as a DB-5MS or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating GLVs.[24] c. Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min. d. Oven Temperature Program: An example program:

- Initial temperature: 40 °C, hold for 3 minutes.

- Ramp 1: Increase to 125 °C at 4 °C/min.

- Ramp 2: Increase to 250 °C at 10 °C/min, hold for 5 minutes.[22] e. Mass Spectrometer:

- Operate in electron ionization (EI) mode at 70 eV.

- Scan range: m/z 35-350.

- Acquire data in both full scan mode for identification and selected ion monitoring (SIM) mode for enhanced quantification of target analytes.

4. Data Analysis and Quantification: a. Identification: Identify this compound by comparing its mass spectrum and retention time with that of an authentic chemical standard. The NIST Mass Spectral Library can be used for tentative identification. b. Quantification: Create a calibration curve using authentic standards of this compound at various concentrations, each spiked with the same amount of internal standard. The concentration in the sample is calculated based on the peak area ratio of the analyte to the internal standard against this calibration curve.

Applications and Future Directions

Currently, the primary application of this compound is in the flavor and fragrance industry , where its fresh, green, and fruity notes are used to enhance the aroma profiles of perfumes, personal care products, and foods, adding a juicy aspect to apple or pear notes.[5][7]

The potential for its application in agriculture is an emerging area of interest. As a component of the plant's natural defense system, this compound and other GLVs could be developed into:

-

Biopesticides: Used as repellents to protect crops from certain pests.

-

Attractants: Deployed in "attract-and-kill" strategies or to lure beneficial predatory insects to crop fields.

-

Plant Defense Elicitors: Applied to crops to prime their defenses before a pest outbreak occurs, leading to a more sustainable approach to pest management.

However, significant research is needed to validate these applications, particularly concerning the specific effects of this compound on target pests and crop species.

Conclusion and Knowledge Gaps

This compound is an integral, if minor, component of the green leaf volatile bouquet. It shares its biosynthetic origins with more abundant C6 volatiles and likely participates in the complex chemical signaling that mediates plant-environment interactions. While its use in the flavor and fragrance industry is well-established, its ecological significance remains largely unexplored.

This guide has synthesized the current understanding of this compound, but in doing so, has highlighted several critical knowledge gaps that present opportunities for future research:

-

Quantitative Natural Abundance: There is a need for systematic, quantitative studies to determine the concentration of this compound in various plant species and under different stress conditions.

-

Enzymology of Formation: The specific Alcohol Acyltransferases (AATs) responsible for synthesizing this compound in plants have yet to be identified and characterized.

-

Direct Biological Activity: Dedicated studies using electrophysiology and behavioral assays are required to determine the specific role of this compound in insect attraction and repulsion.

-

Plant Signaling Specificity: Research is needed to ascertain if this compound triggers unique signaling pathways in plants compared to other GLVs or if it acts synergistically with them.

Addressing these questions will not only deepen our fundamental understanding of plant chemical ecology but may also unlock new, sustainable applications for this fascinating molecule in agriculture and beyond.

References

- 1. scialert.net [scialert.net]

- 2. Herbivore induced plant volatiles: Their role in plant defense for pest management - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GC-MS Analysis of Volatile Components of Mango (Mangifera indica L. var Zihua) Fruits [spkx.net.cn]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. ScenTree - this compound (CAS N° 33467-73-1) [scentree.co]

- 7. firmenich.com [firmenich.com]

- 8. Development and Validation of Two Methods to Quantify Volatile Acids (C2-C6) by GC/FID: Headspace (Automatic and Manual) and Liquid-Liquid Extraction (LLE) [scirp.org]

- 9. Exploring Genotype-by-Environment Interactions of Chemical Composition of Raspberry by Using a Metabolomics Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Volatile Compounds of Raspberry Fruit: From Analytical Methods to Biological Role and Sensory Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Advances in Volatiles of Teas - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchmap.jp [researchmap.jp]

- 14. This compound [ventos.com]

- 15. Probing specificities of alcohol acyltransferases for designer ester biosynthesis with a high-throughput microbial screening platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Saccharomyces cerevisiae Atf1p is an alcohol acetyltransferase and a thioesterase in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Formate C-acetyltransferase - Wikipedia [en.wikipedia.org]

- 19. A comparative study of plant volatiles induced by insect and gastropod herbivory - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. formate C-acetyltransferase - Creative Biogene [microbialtec.com]

- 22. biorxiv.org [biorxiv.org]

- 23. peerj.com [peerj.com]

- 24. A green leaf volatile, (Z)-3-hexenyl-acetate, mediates differential oviposition by Spodoptera frugiperda on maize and rice - PMC [pmc.ncbi.nlm.nih.gov]

cis-3-Hexenyl formate and its isomers' properties

An In-Depth Technical Guide to cis-3-Hexenyl Formate and Its Isomers: Properties, Synthesis, and Biological Significance

Abstract